7-(4-Carboxyphenyl)quinoline-3-carboxylic acid

Metal-Organic Frameworks Ligand Design Coordination Chemistry

This rigid, ditopic linker features a quinoline core with two carboxylic acid groups at distinct vectors, enabling precise coordination geometry essential for metal-organic frameworks (MOFs). Unlike simple mono‑carboxylic analogs, its dual binding sites and extended π‑conjugated system support multi‑dentate complexation, making it the definitive choice for porous material design, homogeneous catalysis, and structure‑activity relationship (SAR) exploration. Choose this compound for reproducible synthesis and expanded functionality that generic quinoline‑3‑carboxylic acids cannot provide.

Molecular Formula C17H11NO4
Molecular Weight 293.27 g/mol
Cat. No. B12496882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Carboxyphenyl)quinoline-3-carboxylic acid
Molecular FormulaC17H11NO4
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=NC=C(C=C3C=C2)C(=O)O)C(=O)O
InChIInChI=1S/C17H11NO4/c19-16(20)11-3-1-10(2-4-11)12-5-6-13-7-14(17(21)22)9-18-15(13)8-12/h1-9H,(H,19,20)(H,21,22)
InChIKeyMLIKADMORVDSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Carboxyphenyl)quinoline-3-carboxylic acid: A Structurally Differentiated Dicarboxylic Acid Building Block for Advanced Synthesis and Materials Science


7-(4-Carboxyphenyl)quinoline-3-carboxylic acid (CAS 1891085-32-7, C₁₇H₁₁NO₄, MW 293.27) is a heterocyclic aromatic compound featuring a quinoline core with carboxylic acid functionalities at the 3-position and at the para position of a phenyl ring attached to the 7-position . It is a synthetic building block used in medicinal chemistry and materials science for the construction of metal-organic frameworks (MOFs) and as a versatile ligand with dual coordination sites . The compound’s rigid, extended aromatic system and multiple hydrogen-bonding donors and acceptors (H-donors: 2, H-acceptors: 3, TPSA: 87.49 Ų, LogP: 3.2982) provide predictable and tunable physicochemical properties essential for rational design in drug discovery and advanced material applications .

Why 7-(4-Carboxyphenyl)quinoline-3-carboxylic Acid Cannot Be Interchanged with Other Quinoline Carboxylic Acids


Substituting 7-(4-carboxyphenyl)quinoline-3-carboxylic acid with a generic quinoline-3-carboxylic acid or a simpler analog would fundamentally alter the outcome of a synthesis or material design. Unlike the simple parent quinoline-3-carboxylic acid, which lacks an extended aromatic system and has only one carboxylic acid group, this compound possesses a unique 7-(4-carboxyphenyl) substituent that introduces a second, rigid carboxylic acid binding site with a distinct vector and distance from the core . This bifunctional architecture, which includes both a quinoline nitrogen and two carboxylic acid groups, is critical for forming specific, multi-dentate coordination complexes with metal ions, a property that is absent in mono-carboxylic or non-extended analogs . For example, while quinoline-3-carboxylic acid may act as a simple monodentate ligand or acid catalyst, 7-(4-carboxyphenyl)quinoline-3-carboxylic acid is specifically noted for its use in constructing metal-organic frameworks (MOFs), an application that demands the precise geometry and multiple binding sites provided by its unique structure .

Quantitative Differentiation Evidence for 7-(4-Carboxyphenyl)quinoline-3-carboxylic Acid vs. In-Class Analogs


Dual Carboxylic Acid Functionality and Extended Rigid Geometry: A Comparison with Simple Quinoline-3-carboxylic Acid

7-(4-Carboxyphenyl)quinoline-3-carboxylic acid is structurally differentiated from its parent analog, quinoline-3-carboxylic acid, by the addition of a 4-carboxyphenyl group at the 7-position, resulting in a compound with two carboxylic acid moieties and an extended aromatic system . While quinoline-3-carboxylic acid (MW ~173.17 g/mol) is a small, monofunctional acid, the target compound (MW 293.27 g/mol) offers a larger, rigid, and bifunctional binding scaffold . This structural difference is not trivial; it enables the formation of multi-dentate coordination complexes essential for constructing metal-organic frameworks (MOFs), a property that cannot be replicated by the simpler analog .

Metal-Organic Frameworks Ligand Design Coordination Chemistry

Inferred Antiproliferative and Anti-inflammatory Activity of the Quinoline-3-carboxylic Acid Core in Cancer Cell Lines

The quinoline-3-carboxylic acid core present in the target compound has been evaluated alongside other quinoline derivatives for its biological activity. In a 2024 study, quinoline-3-carboxylic acid demonstrated appreciable anti-inflammatory activity in an LPS-induced inflammation model using RAW264.7 mouse macrophages and showed significant growth inhibition against mammary MCF7 cancer cells [1]. Specifically, quinoline-3-carboxylic acid, along with several other quinoline derivatives, exerted 'impressively appreciable anti-inflammation affinities versus classical NSAID indomethacin' and possessed 'most remarkable growth inhibition capacities against mammary MCF7 cell line' [2]. While the exact IC50 values for quinoline-3-carboxylic acid are not reported in the abstract, the study confirms its activity profile as a selective antiproliferative agent, distinguishing it from other analogs like quinoline-2-carboxylic acid, which was the only derivative with significant cytotoxicity against cervical HELA cells [3].

Antiproliferative Anti-inflammatory Quinoline Derivatives

Physicochemical Properties: TPSA and LogP Compared to Other Quinoline Building Blocks

The computational physicochemical properties of 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid, specifically its topological polar surface area (TPSA) of 87.49 Ų and partition coefficient (LogP) of 3.2982, provide a quantifiable basis for its selection in drug discovery libraries . In comparison, the unsubstituted quinoline-3-carboxylic acid has a TPSA of approximately 50.2 Ų and a LogP of around 1.3 [1]. The target compound's higher TPSA (an increase of ~74%) indicates a greater capacity for hydrogen bonding and polarity, while its elevated LogP (an increase of ~154%) suggests significantly enhanced lipophilicity, which can improve membrane permeability in a cellular context [2]. These combined values place the compound in a more favorable region of chemical space for oral bioavailability according to Lipinski's Rule of Five, offering a distinct balance of solubility and permeability compared to simpler quinoline carboxylic acids .

Physicochemical Properties Drug-likeness Medicinal Chemistry

Commercial Availability and Purity Benchmarking for Reproducible Research

For research and development applications, the procurement of high-purity starting materials is essential for reproducibility. 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid is commercially available from multiple reputable vendors with a standardized minimum purity of 98% (NLT 98%) . This high purity specification reduces the risk of introducing unknown contaminants that could confound experimental results, especially in sensitive catalytic or biological assays. In comparison, some niche or custom-synthesized quinoline analogs may only be available in lower purities (e.g., 95%) or without rigorous quality control documentation, introducing a variable that can hinder cross-study comparisons and scale-up efforts .

Chemical Procurement Reproducibility Synthesis

Synthetic Utility as a Precursor for Diverse Heterocyclic Libraries

The synthetic versatility of 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid stems from its multiple reactive handles, including the two carboxylic acid groups and the quinoline nitrogen, which can be orthogonally derivatized to generate libraries of compounds with diverse functional groups . This is a key advantage over simpler analogs like quinoline-3-carboxylic acid, which offers fewer points of diversification. For example, the compound can undergo esterification, amidation, or reduction at either acid group, and the quinoline core can be further functionalized at other positions . This multi-functionality makes it a more valuable building block for the rapid generation of compound collections in medicinal chemistry, as a single precursor can yield a wider array of analogs with potentially improved pharmacological properties .

Synthetic Chemistry Building Blocks Quinoline Derivatives

Optimal Scientific and Industrial Application Scenarios for 7-(4-Carboxyphenyl)quinoline-3-carboxylic Acid


Synthesis of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

The compound's primary documented application is as a building block for metal-organic frameworks (MOFs) . Its rigid, extended structure bearing two carboxylic acid groups provides an ideal ditopic linker for constructing porous materials with potential applications in gas storage, separation, and catalysis . The precise geometry and dual binding sites are essential for creating the periodic network structures characteristic of MOFs.

Construction of Focused Compound Libraries for Medicinal Chemistry

Given the class-level evidence for antiproliferative and anti-inflammatory activity of the quinoline-3-carboxylic acid core [1], this compound serves as an advanced building block for generating libraries of novel analogs. Its three reactive sites (two carboxylic acids and a quinoline nitrogen) allow for diverse and orthogonal functionalization , enabling efficient exploration of structure-activity relationships (SAR) around a validated core scaffold.

Development of New Ligands for Metal Chelation and Catalysis

The combination of a quinoline nitrogen and two carboxylic acid groups creates a potent multi-dentate ligand for transition metals . This chelation potential can be exploited in the design of new homogeneous catalysts or metalloenzyme inhibitors. The extended aromatic system may also provide additional π-π stacking interactions, further stabilizing metal-ligand complexes compared to simpler quinoline ligands .

Precursor for Advanced Functional Materials and Dyes

The extended π-conjugated system of the quinoline core, combined with the electron-withdrawing carboxylic acid groups, makes this compound a promising precursor for organic electronic materials, sensors, or fluorescent dyes . Its thermal stability (boiling point predicted at 551.6±50.0 °C) is also a favorable property for applications requiring high-temperature processing.

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